![molecular formula C16H18LiO11P B583903 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt CAS No. 244145-22-0](/img/structure/B583903.png)
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt
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Overview
Description
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt (4-MUP-IP1) is a type of inositol phosphate, a class of compounds that have been studied for a variety of scientific and medical applications. 4-MUP-IP1 is a specific type of inositol phosphate that has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments. This article will discuss the synthesis method of 4-MUP-IP1, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in laboratory experiments, and potential future directions for research.
Scientific Research Applications
Inhibition of Inositol Monophosphatase
Lithium salts, such as 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt, have been studied for their effect on inositol monophosphatase, an enzyme crucial in inositol signaling. Studies demonstrate that lithium inhibits the hydrolysis of myo-inositol 1-phosphate, influencing inositol phosphate metabolism (Allison, Blisner, Holland, Hipps, & Sherman, 1976); (Leech, Baker, Shute, Cohen, & Gani, 1993).
Modulation of Brain Chemistry
Research suggests that lithium salts can modulate brain chemistry, particularly in the context of mood disorders. It is observed that lithium treatment results in increased levels of myo-inositol 1-phosphate in the brain, a factor considered in the treatment of bipolar disorders (Kennedy, Challiss, & Nahorski, 1989); (Harwood, 2005).
Phosphatidylinositol Metabolism
Lithium's interaction with phosphatidylinositol metabolism in brain tissues is another area of interest. It influences the levels of inositol phosphates, which are crucial in neural signaling and could have therapeutic implications (Renshaw, Schnall, & Leigh, 1987); (Sherman, Gish, Honchar, & Munsell, 1986).
Enzyme Activity Assays
This compound has been utilized in developing assays for enzyme activity, specifically for inositol monophosphatase. This has implications in biochemistry and molecular biology research (Gore, Greasley, & Ragan, 1992).
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .
Mode of Action
This compound acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .
Biochemical Pathways
The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, this compound contributes to the generation of secondary messengers that regulate these pathways .
Pharmacokinetics
It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability
Result of Action
The action of this compound results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .
Action Environment
It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy
properties
IUPAC Name |
lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13+,14-,15-,16?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKNWNJVSTCIP-VFGNPNKDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18LiO11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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